Gymnestrogenin
Overview
Description
Synthesis Analysis
The synthesis of Gymnestrogenin involves a high-performance thin-layer chromatography (HPTLC) method developed for Gymnema sylvestre, which uses a solvent system of chloroform: methanol (9:1) for the separation of compounds, including Gymnestrogenin (Puratchimani & Jha, 2004).
Molecular Structure Analysis
Gymnestrogenin's structure has been extensively analyzed in the context of Gymnema sylvestre extracts. It was found to be a potent and selective antagonist for liver X receptors (LXRs), which play a crucial role in glucose and lipid homeostasis. Its molecular structure allows it to interact with these receptors, showcasing a dual LXRα/β antagonistic profile (Renga et al., 2015).
Chemical Reactions and Properties
Gymnestrogenin is shown to undergo specific reactions, notably in its role as an aglycone of gymnemic acids. The compound's ability to form acylated derivatives, such as gymnestrogenin tiglate, highlights its chemical reactivity and significance in the synthesis of gymnemic acids (Sinsheimer & Rao, 1970).
Physical Properties Analysis
The physical properties of Gymnestrogenin, such as its solubility in various solvents and its chromatographic behavior, are crucial for its analysis and isolation. The method developed for its determination involves HPTLC, highlighting its physical characteristics in the context of analytical chemistry (Puratchimani & Jha, 2004).
Chemical Properties Analysis
Gymnestrogenin's chemical properties, especially its interaction with liver X receptors and its role in lipid metabolism, are of particular interest. Its capability to decrease lipid accumulation in HepG2 cells by reducing the expression of SREBP1c and ABCA1 in vitro suggests its potential therapeutic applications in dyslipidemic diseases (Renga et al., 2015).
Scientific Research Applications
Treatment of Polycystic Ovary Syndrome (PCOS)
- Summary of Application : Gymnestrogenin, a phytocompound found in Gymnema sylvestre, has been studied for its potential therapeutic effects on PCOS . This disorder is prevalent in females globally and is associated with symptoms like ovulatory dysfunction, hyperandrogenism, and chronic anovulation .
- Methods of Application : The study involved two major parts. The first part identified key proteins involved in the pathophysiology of PCOS by analyzing deregulated genes in mRNA expression profiles of PCOS patients. The second part involved molecular docking, visualization, and in silico pharmacological analysis of Gymnema sylvestre phytocompounds .
- Results : The study found that Gymnestrogenin, along with other phytocompounds, showed high binding affinity and less toxicity at higher dose levels, making them efficient drug candidates .
Antidiabetic Agent
- Summary of Application : Gymnestrogenin, as a component of Gymnemic acids (GAs) obtained from Gymnema sylvestre, has been recognized for its antidiabetic activity .
- Methods of Application : The antidiabetic activity of Gymnestrogenin is attributed to its role as a stimulator of pancreatic β-cells, inhibitor of α-glucosidase enzyme, and inhibitor of protein biosynthesis by interacting with ribosome machinery .
- Results : The plant Gymnema sylvestre, and by extension Gymnestrogenin, has shown numerous biological properties, such as lipid-lowering, antimicrobial, antioxidative, and antidiabetic activities .
Future Directions
properties
IUPAC Name |
(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYGGBNBRCVQI-DGNDGBPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gymnestrogenin |
Citations
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